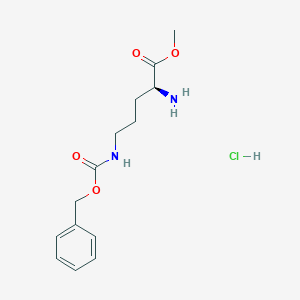

Boc-3,5-diiodo-tyr(3'-bromo-bzl)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-3,5-diiodo-tyr(3’-bromo-bzl)-OH is a chemical compound that is often used in research . It is offered by various companies for research purposes .

Synthesis Analysis

The synthesis of Boc-3,5-diiodo-tyr(3’-bromo-bzl)-OH is typically carried out in a laboratory setting. Companies like Creative Peptides offer this compound for research and also provide custom peptide synthesis, process development, and GMP manufacturing .Molecular Structure Analysis

The molecular structure of Boc-3,5-diiodo-tyr(3’-bromo-bzl)-OH can be analyzed using various chemical analysis methods. The exact structure would depend on the specific synthesis process used .Chemical Reactions Analysis

The chemical reactions involving Boc-3,5-diiodo-tyr(3’-bromo-bzl)-OH would depend on the specific conditions and reagents used in the reaction. Detailed information about these reactions may be found in the relevant scientific literature .Physical And Chemical Properties Analysis

The physical and chemical properties of Boc-3,5-diiodo-tyr(3’-bromo-bzl)-OH, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found in chemical databases .科学的研究の応用

NMR Spectroscopy

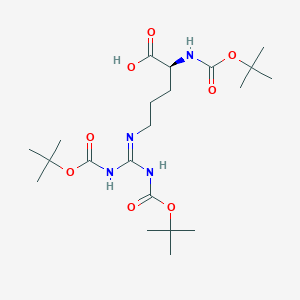

Boc-3,5-diiodo-tyr(3'-bromo-bzl)-OH, a protected amino acid, has been studied in the context of nuclear magnetic resonance (NMR) spectroscopy. The carboxylic group of this compound, in particular, has been explored for its resonances in 17O NMR spectroscopy. The compound has shown unique interactions due to hydrogen-bonded interactions and the stability of these interactions against strong hydrogen bond breakers like trifluoroacetic acid (TFA). These studies have implications in understanding the structural configurations of similar compounds under various chemical environments (Tsikaris et al., 2000).

Peptide Synthesis

The compound has been involved in the synthesis of peptides. An efficient synthesis method has been developed for a related compound, N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine, which is used for the hydroxy-protection of tyrosine residues in peptide synthesis. This method provides high yields and has potential applications in the practical synthesis of peptides, indicating the compound's role in the field of peptide chemistry and drug design (Nishiyama et al., 2001).

Synthetic Opioid Ligands

Derivatives of the compound, specifically related to tyrosine, have been used in the synthesis of opioid ligands. These derivatives often exhibit enhanced potency at opioid receptors, highlighting the compound's relevance in the development of synthetic opioids for pain management and other therapeutic applications (Bender et al., 2015).

Analyzing Hydroxyl and Carbonyl Groups

The compound has been used in studies analyzing hydroxyl and carbonyl groups in amino acid derivatives using 17O NMR. These studies offer insights into the behavior of these functional groups under different chemical conditions, contributing to a better understanding of amino acid chemistry and its implications in various fields, including biochemistry and material science (Theodorou et al., 2004).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

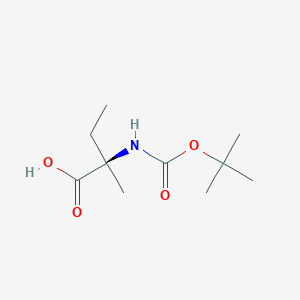

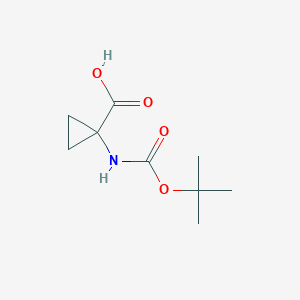

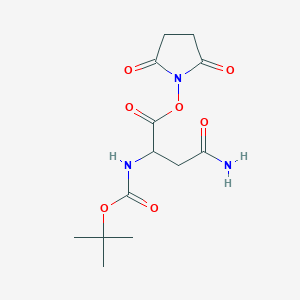

(2S)-3-[4-[(3-bromophenyl)methoxy]-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrI2NO5/c1-21(2,3)30-20(28)25-17(19(26)27)10-13-8-15(23)18(16(24)9-13)29-11-12-5-4-6-14(22)7-12/h4-9,17H,10-11H2,1-3H3,(H,25,28)(H,26,27)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBZOEUOEXIJCY-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OCC2=CC(=CC=C2)Br)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OCC2=CC(=CC=C2)Br)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrI2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

702.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3,5-diiodo-tyr(3'-bromo-bzl)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

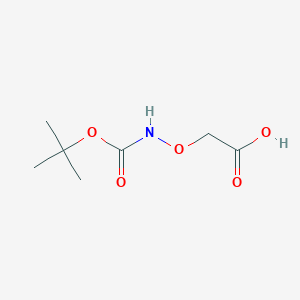

![benzyl (3S)-5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate](/img/structure/B558624.png)

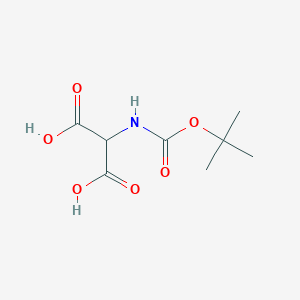

![(2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B558627.png)